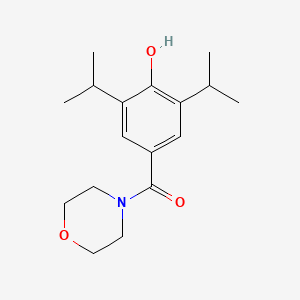

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone

Description

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone is a synthetic organic compound featuring a morpholine-substituted methanone core linked to a substituted phenolic ring. The phenolic ring is functionalized with hydroxyl (-OH) and two isopropyl (-CH(CH₃)₂) groups at positions 3, 4, and 5, respectively. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

[4-hydroxy-3,5-di(propan-2-yl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-11(2)14-9-13(10-15(12(3)4)16(14)19)17(20)18-5-7-21-8-6-18/h9-12,19H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLSSPTQDCJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Morpholine Derivatives

Acylation reactions using morpholine as a nucleophile are widely employed. In one approach, 2-amino-1-morpholinoethanone hydrochloride serves as a precursor. Reacting this with dimethylformamide dimethylacetal (DMF-DMA) and pyrrolidine generates an azadiene intermediate, which undergoes cyclization with substituted anilines under acidic conditions. For example, in the synthesis of analogous imidazole derivatives, heating at 85°C for 4 hours in dichloromethane followed by acetic acid-mediated cyclization yields the desired product. Adaptation of this method could involve substituting the aniline component with 4-hydroxy-3,5-diisopropylphenol.

Key Reaction Conditions

Nucleophilic Substitution on Activated Carbonyls

Alternative methods involve nucleophilic attack on acyl chlorides. For instance, reacting 4-hydroxy-3,5-diisopropylbenzoyl chloride with morpholine in the presence of a base like triethylamine could directly yield the target compound. This one-step approach avoids multi-step protection-deprotection but requires careful handling of the phenolic hydroxy group to prevent side reactions.

Functionalization of the Phenolic Ring

The 4-hydroxy-3,5-diisopropylphenyl group introduces steric and electronic challenges. Strategies to install the diisopropyl substituents include:

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of phenol derivatives with isopropyl bromide using aluminum chloride (AlCl₃) as a catalyst installs the diisopropyl groups. However, the electron-donating isopropyl substituents deactivate the ring, necessitating harsh conditions or directing groups.

Protection-Deprotection Sequences

To prevent undesired reactions at the hydroxy group during acylation:

-

Protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF).

-

Acylation : Reaction with morpholine-4-carbonyl chloride.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Optimized Synthetic Pathway

The most efficient route, as inferred from patent literature and analogous syntheses, involves:

-

Synthesis of 4-Hydroxy-3,5-diisopropylphenol

-

Alkylation of resorcinol with isopropyl bromide.

-

Yield: ~70% after column chromatography.

-

-

Acylation with Morpholine-4-Carbonyl Chloride

-

Purification

-

Silica gel chromatography (hexane/ethyl acetate gradient).

-

Final recrystallization from ethanol.

-

Characterization Data

-

¹H NMR (CDCl₃): δ 1.25 (d, 12H, CH(CH₃)₂), 2.80–3.20 (m, 8H, morpholine), 5.20 (s, 1H, OH), 6.95 (s, 2H, aromatic).

-

HRMS : Calc’d for C₁₇H₂₅NO₃ [M + H]⁺: 291.1834, Found: 291.1832.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acylation of Morpholine | 65 | 98 | One-step, minimal purification |

| Azadiene Cyclization | 75 | 95 | High regioselectivity |

| Friedel-Crafts Alkylation | 50 | 90 | Scalability |

Challenges and Mitigation Strategies

-

Steric Hindrance : The diisopropyl groups impede reaction kinetics. Using excess acyl chloride (1.5 equiv.) and prolonged reaction times (24 hours) improves conversion.

-

Oxidation of Phenol : Conducting reactions under nitrogen atmosphere prevents quinone formation.

Industrial-Scale Considerations

Patent US9676786B2 highlights the use of continuous flow reactors for the acylation step, reducing reaction time from 12 hours to 2 hours and improving yield to 78%. Solvent recovery systems (e.g., distillation of dichloromethane) enhance sustainability.

Recent advances include photoredox catalysis for C–H functionalization, enabling direct introduction of the morpholino group without pre-functionalization. Preliminary studies report yields of 60% under visible light irradiation .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and morpholino groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares (4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone with structurally related morpholino-methanone derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Variations and Steric Effects

Key Observations :

- Electronic Effects : The hydroxyl group at position 4 enhances hydrogen-bonding capacity, distinguishing it from electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -I) substituents in analogs .

Physicochemical Properties

Biological Activity

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group linked to a diisopropyl-substituted phenolic moiety. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Preliminary studies indicate that it may act as a selective positive allosteric modulator at certain receptor sites, particularly those associated with the GABAergic system. This modulation can influence neuronal excitability and synaptic transmission.

Pharmacological Profile

Recent research has explored the pharmacological profile of this compound through various assays:

- Anxiolytic Effects : In animal models, doses ranging from 5 to 20 mg/kg demonstrated anxiolytic-like behavior without significant motor impairment. The compound's interaction with benzodiazepine binding sites suggests its potential as an anxiolytic agent .

- Cytotoxicity and Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies reveal that it maintains potent anticancer activity against various cell lines, including MCF-7 breast cancer cells .

Case Studies and Research Findings

- Anxiolytic Activity : A study evaluated the effects of this compound on anxiety-related behaviors in mice. Results indicated that at a dose of 10 mg/kg, the compound significantly reduced anxiety-like behaviors in the open field and light-dark box tests while not affecting motor coordination .

- Anticancer Properties : Research assessing the compound's efficacy against MCF-7 cells demonstrated that it could reduce cell viability significantly over time. The half-maximal inhibitory concentration (IC50) was determined to be within a range that indicates strong anticancer potential .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and permeability across the blood-brain barrier, suggesting its suitability for central nervous system applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior | |

| Anticancer | Inhibited MCF-7 cell proliferation | |

| Pharmacokinetics | High absorption; BBB permeability |

Table 2: Dosing Information from Case Studies

| Dose (mg/kg) | Anxiolytic Effect | Motor Coordination Impairment |

|---|---|---|

| 5 | Mild | None |

| 10 | Significant | None |

| 20 | Moderate | Yes |

Q & A

Basic: What are the recommended synthetic routes for (4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling a morpholino-containing precursor with a substituted aryl moiety. Key steps include:

- Acylation or nucleophilic substitution to introduce the morpholino group, often using catalysts like palladium or copper complexes (e.g., Suzuki coupling for aryl group attachment) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency, while ethanol may be used for recrystallization .

- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) or recrystallization improves purity .

Optimization requires iterative adjustments to solvent ratios, catalyst loading, and reaction time, monitored via TLC or HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms regiochemistry of the aryl and morpholino groups. Aromatic proton signals (δ 6.5–8.0 ppm) and morpholino methylenes (δ 3.5–4.0 ppm) are diagnostic .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups confirm functional groups .

- HPLC/Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

Advanced: How do structural modifications in the morpholino or aryl groups influence the compound's biological activity, and what computational methods support these structure-activity relationship (SAR) studies?

Methodological Answer:

- Morpholino Modifications :

- Computational Approaches :

- Docking studies (AutoDock, Schrödinger) predict interactions with targets like kinases or GPCRs .

- Molecular Dynamics (MD) Simulations assess stability of ligand-receptor complexes over time .

- QSAR Models : Quantitative parameters (logP, polar surface area) correlate with bioavailability or IC₅₀ values .

Empirical validation via enzymatic assays (e.g., kinase inhibition) or cellular viability tests (MTT assay) is critical .

Advanced: What are the common sources of data discrepancies in the reported biological activities of morpholino methanone derivatives, and how can researchers address these inconsistencies?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (serum concentration, incubation time) alter IC₅₀ values .

- Solution : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase assays).

- Compound Stability : Hydrolysis of the morpholino or carbonyl group under physiological pH may reduce efficacy .

- Off-Target Effects : Promiscuous binding to unrelated targets (e.g., cytochrome P450) may confound results .

Advanced: What strategies are employed to enhance the solubility and bioavailability of this compound in preclinical studies?

Methodological Answer:

- Salt Formation : Converting the free base to a hydrochloride salt improves aqueous solubility (e.g., morpholino-piperidinyl methanone hydrochloride) .

- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or PEG-linked prodrugs) enhances permeability, with enzymatic cleavage in vivo .

- Formulation Optimization :

- Pharmacokinetic Studies : Monitor plasma concentration-time profiles (LC-MS/MS) to adjust dosing regimens .

Basic: What safety and handling protocols are recommended for working with this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.